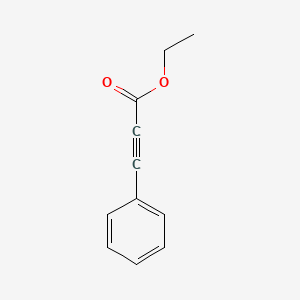

Ethyl phenylpropiolate

Overview

Description

Ethyl phenylpropiolate is an organic compound with the molecular formula C11H10O2. It is a clear, pale yellow liquid that is insoluble in water. This compound is known for its use as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Mechanism of Action

Target of Action

Ethyl phenylpropiolate (EPP) is a hyperplasiogenic irritant It’s known to stimulate cellular events commonly associated with tumor promoter action .

Mode of Action

It’s known to act as a tumor promoter in two-stage carcinogenesis . This suggests that EPP may interact with cellular targets to induce changes that promote the growth and proliferation of cells, leading to hyperplasia and potentially tumor formation.

Result of Action

EPP has been shown to stimulate cellular events commonly cited as markers of tumor promoter action . This suggests that the molecular and cellular effects of EPP’s action may include increased cell growth and proliferation, potentially leading to hyperplasia and tumor formation.

Biochemical Analysis

Biochemical Properties

Ethyl phenylpropiolate plays a significant role in biochemical reactions, particularly in the context of tumor promotion. It has been shown to act as a hyperplasiogenic irritant, promoting tumor formation in two-stage carcinogenesis models . This compound interacts with enzymes such as ornithine decarboxylase, leading to increased enzyme activity comparable to that induced by phorbol 12-myristate 13-acetate . Additionally, it affects protein kinase C activity, although it does not directly interact with this enzyme .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It induces epidermal hyperplasia and increases vascular permeability in the skin . The compound stimulates cellular events commonly associated with tumor promoter action, such as increased ornithine decarboxylase activity and changes in protein kinase C activity . These effects influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its tumor-promoting activity.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to induce hyperplasia and inflammation without directly activating protein kinase C . Instead, it appears to exert its effects through indirect mechanisms, possibly involving the hyperproliferative and inflammatory responses it induces . This compound’s interaction with ornithine decarboxylase leads to increased enzyme activity, which is a marker of tumor promotion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions (2-8°C) and has a boiling point of 260-270°C . Over time, this compound induces sustained epidermal hyperplasia and increased vascular permeability in treated mice . These effects are observed over a period of weeks to months, indicating the compound’s long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies with mice, a dose of 5 mg twice weekly resulted in 100% tumor formation, while a lower dose of 3 mg twice weekly led to tumor formation in 52% of the mice . These findings suggest a dose-dependent effect, with higher doses leading to more pronounced tumor-promoting activity. At high doses, this compound can induce significant hyperplasia and inflammation without being overtly toxic .

Metabolic Pathways

This compound is involved in metabolic pathways related to tumor promotion and inflammation. It interacts with enzymes such as ornithine decarboxylase, leading to increased enzyme activity . This interaction is crucial for its role in promoting hyperplasia and tumor formation.

Subcellular Localization

The subcellular localization of this compound is not well-characterized, but its effects on cellular activity and function suggest it may localize to specific compartments or organelles involved in tumor promotion and inflammation

Preparation Methods

Ethyl phenylpropiolate can be synthesized through various methods. One common synthetic route involves the reaction of phenylacetylene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

Ethyl phenylpropiolate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form phenylpropiolic acid.

Reduction: Reduction reactions can convert it into ethyl phenylpropionate.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Scientific Research Applications

Ethyl phenylpropiolate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It has been studied for its potential as a tumor promoter in two-stage carcinogenesis.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.

Comparison with Similar Compounds

Ethyl phenylpropiolate can be compared with other similar compounds, such as:

Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.

Phenylpropiolic acid: The carboxylic acid derivative of this compound.

Ethyl propiolate: Lacks the phenyl group present in this compound.

This compound is unique due to its specific combination of the phenyl and ethyl ester groups, which contribute to its distinct chemical properties and reactivity .

Biological Activity

Ethyl phenylpropiolate (EPP) is a compound that has garnered attention due to its significant biological activities, particularly its role in tumor promotion and inflammation. This article delves into the various aspects of EPP's biological activity, supported by research findings and case studies.

Tumor-Promoting Activity

EPP has been identified as a potent tumor promoter in animal models. A pivotal study involving SENCAR mice demonstrated that EPP could induce tumors when applied in a two-stage carcinogenesis model. Mice treated with 5 mg of EPP twice weekly developed tumors at a rate of 100%, with an average of 4.8 tumors per mouse after 40 weeks. Even at a lower dose of 3 mg, 52% of the mice developed tumors, indicating a strong dose-response relationship .

The mechanism by which EPP promotes tumorigenesis appears to involve several biochemical pathways:

- Ornithine Decarboxylase (ODC) Activity : EPP induced ODC activity comparably to phorbol 12-myristate 13-acetate (PMA), a known tumor promoter, suggesting that EPP may activate similar pathways leading to cellular proliferation .

- Vascular Permeability : EPP significantly increased vascular permeability in the dorsal skin of mice, which is often associated with inflammatory responses and tumor promotion .

- Protein Kinase C (PKC) Activity : Interestingly, while PMA reduced PKC activity significantly post-treatment, EPP caused only a minor reduction (less than 20%). This suggests that EPP's effects may not directly involve PKC activation but rather secondary inflammatory processes .

Anti-Inflammatory Properties

Despite its classification as a tumor promoter, EPP has also been studied for its anti-inflammatory properties. In a model assessing ear edema in rats, EPP was used alongside other phlogistic agents like arachidonic acid and capsaicin. The results indicated that while EPP can induce inflammation, it also plays a role in modulating inflammatory responses under certain conditions .

Comparative Studies

To better understand EPP's biological activity, comparative studies were conducted using various formulations and agents:

- Formulation with Babassu Oil : A study developed a microemulsion containing babassu oil and tested its anti-inflammatory efficacy against EPP-induced edema. The formulation showed enhanced therapeutic effects, indicating potential applications in topical treatments for inflammation .

- Inhibition Studies : Research demonstrated that certain compounds could inhibit EPP-induced edema in rats, suggesting possible therapeutic avenues for managing inflammation caused by EPP exposure .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Properties

IUPAC Name |

ethyl 3-phenylprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJOYTKWHPEIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Record name | ETHYL PHENYLPROPIOLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074858 | |

| Record name | Ethyl phenylpropiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl phenylpropiolate is a clear pale yellow liquid. (NTP, 1992) | |

| Record name | ETHYL PHENYLPROPIOLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

500 to 518 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | ETHYL PHENYLPROPIOLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

235 °F (NTP, 1992) | |

| Record name | ETHYL PHENYLPROPIOLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992) | |

| Record name | ETHYL PHENYLPROPIOLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.055 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | ETHYL PHENYLPROPIOLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2216-94-6 | |

| Record name | ETHYL PHENYLPROPIOLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propynoic acid, 3-phenyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylphenylpropiolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl phenylpropiolate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl phenylpropiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-phenylprop-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-PHENYLPROPYNOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09CYB3Z9MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.